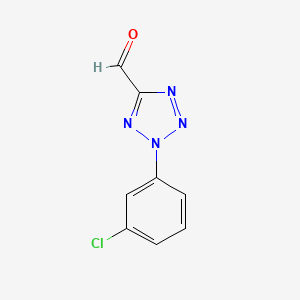
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde
Overview
Description
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is a heterocyclic compound that contains a tetrazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. The resulting tetrazole intermediate is then subjected to formylation to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: 2-(3-chlorophenyl)-2H-tetrazole-5-carboxylic acid.
Reduction: 2-(3-chlorophenyl)-2H-tetrazole-5-methanol.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific targets and modulate their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with the chlorine atom in the para position.
2-(3-bromophenyl)-2H-tetrazole-5-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenyl)-2H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
2-(3-chlorophenyl)-2H-tetrazole-5-carbaldehyde is unique due to the presence of both the tetrazole ring and the aldehyde functional group, which allows for a wide range of chemical modifications and potential applications. The position of the chlorine atom on the phenyl ring also influences its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H5ClN4O |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
2-(3-chlorophenyl)tetrazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN4O/c9-6-2-1-3-7(4-6)13-11-8(5-14)10-12-13/h1-5H |
InChI Key |
XIQACGFXNGGJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2N=C(N=N2)C=O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















